4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
One notable application of derivatives closely related to "4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide" is in the synthesis of new compounds with potential anticancer properties. For instance, the synthesis of benzimidazole-thiazole derivatives has been explored for their anticancer activities. These compounds have been tested against different cancer cell lines, such as HepG2 and PC12, demonstrating promising anticancer activity (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, which share structural similarities with the compound of interest, has shown that these compounds can exhibit potent cardiac electrophysiological activity. These findings indicate the potential of such compounds to act as selective class III agents, offering a basis for further exploration in the development of treatments for cardiac arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Supramolecular Gelators
Derivatives of N-(thiazol-2-yl)benzamide have been investigated for their gelation behavior, highlighting the influence of methyl functionality and S⋯O interactions on gelation. This research provides insights into the development of new supramolecular gelators with potential applications in material science and nanotechnology (Yadav & Ballabh, 2020).
Anti-Fibrosis Drug Potential
Another area of research has focused on the pharmacokinetics, metabolism, and tissue distribution of compounds structurally related to "this compound." These studies have revealed the potential of such compounds to act as effective oral anti-fibrotic drugs, based on their ability to suppress renal and hepatic fibrosis and exert anti-metastatic effects in certain cancer models (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to show different modes of action based on their biological activities . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation .
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways depending on their biological activities .
Pharmacokinetics
Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.
Result of Action
Some imidazole derivatives have been reported to induce apoptosis .
Action Environment
The synthesis of imidazole derivatives has been reported to be influenced by various reaction conditions .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-9-21-15(17-11)18-14(20)13-4-2-12(3-5-13)8-19-7-6-16-10-19/h2-7,9-10H,8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOIACVJBSYOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.